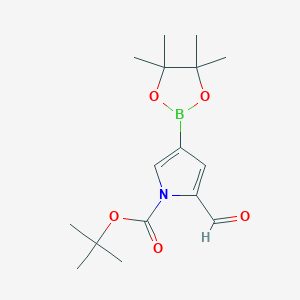
1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester is a compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their versatility and stability. The presence of the boronic acid pinacol ester group makes it a useful intermediate in various chemical reactions, particularly in the field of medicinal chemistry and material science.
Métodos De Preparación
The synthesis of 1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a series of reactions starting from simple precursors like amines and aldehydes.
Introduction of the Boronic Acid Pinacol Ester Group: This step involves the borylation of the pyrrole ring using boronic acid derivatives under specific conditions.
Protection of the Amino Group: The amino group on the pyrrole ring is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Formylation: The formyl group is introduced at the desired position on the pyrrole ring using formylating agents.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid pinacol ester group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for functional group transformations.
Aplicaciones Científicas De Investigación
1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions due to the presence of the boronic acid pinacol ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparación Con Compuestos Similares
1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester can be compared with other similar compounds, such as:
1-Methylpyrrole-3-boronic Acid Pinacol Ester: This compound lacks the Boc protection and formyl group, making it less versatile in certain synthetic applications.
1-Boc-3,5-dimethylpyrazole-4-boronic Acid Pinacol Ester: This compound has a different heterocyclic ring structure, which may affect its reactivity and applications.
Phenylboronic Acid Pinacol Ester: This compound has a simpler structure and is commonly used in Suzuki-Miyaura coupling reactions, but lacks the additional functional groups present in this compound.
The uniqueness of this compound lies in its combination of functional groups, which provides a high degree of versatility in synthetic and research applications.
Propiedades
Fórmula molecular |
C16H24BNO5 |
|---|---|
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
tert-butyl 2-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H24BNO5/c1-14(2,3)21-13(20)18-9-11(8-12(18)10-19)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3 |
Clave InChI |
VHXLHRIBBCNJLJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C=O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


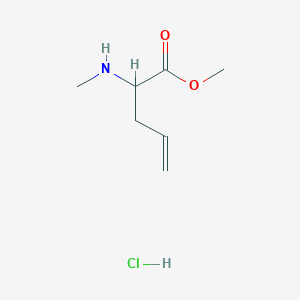
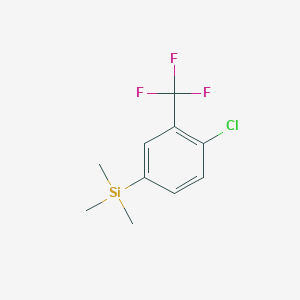

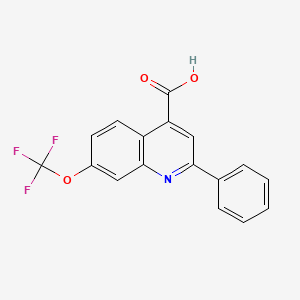
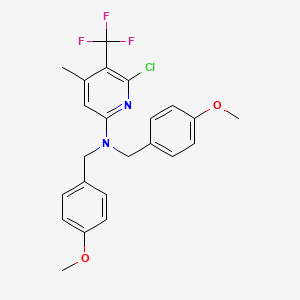
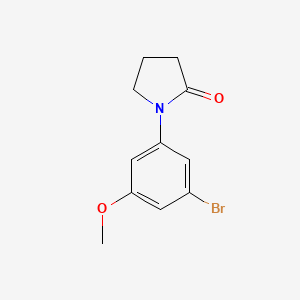
![3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid](/img/structure/B13700988.png)
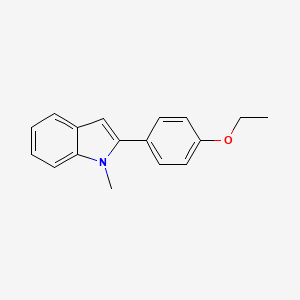
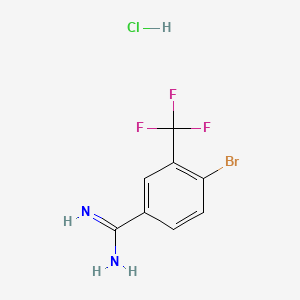

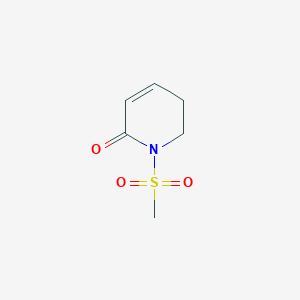
![3-[2-[1-(4-Chlorophenyl)ethylidene]hydrazino]-6-phenylpyridazine](/img/structure/B13701016.png)
![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)
![1-[2-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B13701044.png)
